molecular formula C52H39N B8205649 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-9H-fluoren-2-amine

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-9H-fluoren-2-amine

Cat. No.: B8205649
M. Wt: 677.9 g/mol
InChI Key: PHXWCORTDRZOCS-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-9H-fluoren-2-amine ( 2226747-62-0) is a high molecular weight organic compound with the formula C 52 H 39 N and a molecular weight of 677.87 g/mol [ 1 ]. This complex fluorene-based amine is designed for advanced scientific research and development applications, particularly in the field of organic electronics. As a sophisticated aromatic amine, this compound is primarily investigated for its potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices [ 3 ]. Its molecular structure, featuring multiple rigid fluorene and biphenyl groups, is engineered to enhance thermal stability and charge-transporting capabilities, making it a candidate for use in hole injection layers (HILs) and hole-transport layers (HTLs) in OLED device architectures [ 3 ]. The compound is characterized as a white to yellow powder and should be stored sealed in a dry environment at room temperature to maintain stability [ 1 ][ 7 ]. This product is supplied with a minimum purity of 95% [ 7 ]. It is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses [ 7 ].

Properties

IUPAC Name

9,9-dimethyl-N-[3-(9-phenylfluoren-9-yl)phenyl]-N-(4-phenylphenyl)fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H39N/c1-51(2)47-25-12-9-22-43(47)46-33-32-42(35-50(46)51)53(40-30-28-37(29-31-40)36-16-5-3-6-17-36)41-21-15-20-39(34-41)52(38-18-7-4-8-19-38)48-26-13-10-23-44(48)45-24-11-14-27-49(45)52/h3-35H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXWCORTDRZOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7(C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H39N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-9H-fluoren-2-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by multiple aromatic rings and amine functionalities, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₅₁H₃₈N₂
  • Molecular Weight : 678.86 g/mol
  • CAS Number : 1242056-42-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and modulator of drug resistance.

  • P-glycoprotein Modulation : This compound has been shown to interact with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. It acts as a stimulator of P-gp ATPase activity, enhancing drug efflux and potentially overcoming resistance mechanisms in cancer cells .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer properties of various fluorenamine derivatives, this compound demonstrated significant cytotoxic effects against several cancer cell lines. The compound's mechanism involved the induction of apoptosis and inhibition of cell proliferation at micromolar concentrations .

Study 2: Drug Resistance Modulation

Another research focused on the ability of this compound to reverse P-gp-mediated drug resistance in human cancer cell lines. The results indicated that treatment with the compound led to increased intracellular accumulation of chemotherapeutic agents, suggesting its potential as an adjuvant therapy to enhance the efficacy of existing cancer treatments .

Data Table: Biological Activity Summary

Activity Type Effect IC50 Value (µM) Reference
Anti-cancer (A549 cells)Cytotoxicity5.0
P-gp ATPase stimulationIncreased drug efflux0.76
AntioxidantRadical scavengingNot specified

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures exhibit promising anticancer properties. The biological evaluation of related derivatives has shown activity against various cancer cell lines, including breast and lung cancers. For instance, studies have demonstrated that modifications in the fluorenamine structure can enhance cytotoxicity against tumor cells.

Antimicrobial Properties

Certain derivatives of this compound have been evaluated for their antimicrobial efficacy. The presence of multiple aromatic systems may contribute to their ability to disrupt bacterial membranes or inhibit essential enzymes in pathogens.

Case Study: Fluorenamine Derivatives in Cancer Research

A study published in Molecules explored the synthesis of fluorenamine derivatives, including those structurally related to N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-9H-fluoren-2-amine. These derivatives were tested against a panel of cancer cell lines showing IC50 values ranging from 1050μM10-50\mu M. The most potent compounds exhibited significant apoptosis induction in cancer cells, indicating potential for further development as chemotherapeutic agents .

Case Study: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial properties of biphenyl and fluorenamine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced activity, with minimum inhibitory concentrations (MIC) as low as 16μg/mL16\mu g/mL, suggesting these compounds could serve as leads for new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a family of aromatic amines with modular substitutions. Key structural analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number
Target Compound 3-(9-phenyl-9H-fluoren-9-yl)phenyl, dimethylfluorenyl Not explicitly provided
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine 4-carbazolylphenyl, dimethylfluorenyl C₅₁H₃₈N₂ 678.86 1242056-42-3
7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine (CzFA) Spirobifluorenyl, carbazolyl C₅₃H₃₅N₃ 726.89 Not provided
N,N'-di[(1,1'-biphenyl)-4-yl]-N,N'-bis(9,9-dimethylfluoren-2-yl)-9-phenyl-9H-carbazole-3,6-diamine Carbazolyl, dimethylfluorenyl, biphenyl C₇₃H₅₈N₄ 1015.25 Not provided

Key Structural Differences :

  • Substituent Position : The target compound features a 3-(9-phenyl-9H-fluoren-9-yl)phenyl group, whereas analogs like use a 4-carbazolylphenyl substituent. The para vs. meta positioning influences steric effects and HOMO/LUMO alignment .
  • Backbone Variation : CzFA employs a spirobifluorenyl core, enhancing rigidity and reducing aggregation-induced quenching.

Thermal and Physical Properties

Thermal stability is critical for OLED longevity. Key data includes:

Compound T₅% Decomposition (°C) Glass Transition Temp (Tg, °C) Solubility Storage Conditions
Target Compound (Analog) Not provided Not provided Soluble in DMSO Room temperature
CzFA >300 Not provided Not specified Not specified
N,N'-di[...]carbazole-3,6-diamine 507 179 Not specified Not specified

Insights :

  • The compound in exhibits exceptional thermal stability (T₅% = 507°C, Tg = 179°C), attributed to its rigid carbazole-dimethylfluorenyl backbone.
  • Solubility in DMSO (for the analog in ) suggests suitability for solution-processed OLEDs.

Electronic and Optical Properties

HOMO/LUMO levels dictate charge injection efficiency in OLEDs:

Compound HOMO (eV) LUMO (eV) PL Emission (nm) Reference
Target Compound (Analog) -5.8 -2.4 Not provided
CzFA -5.5 -2.1 448 (under 380 nm)
N-([1,1'-Biphenyl]-4-yl)-... (Analog) -5.6 -2.3 Not provided

Performance Highlights :

  • Deeper HOMO levels (e.g., -5.8 eV in ) improve hole-blocking capabilities, reducing exciton quenching and enhancing device efficiency.
  • CzFA’s high PL intensity at 448 nm aligns with blue-light emission, though the target compound’s analogs are likely optimized for green/red OLEDs .

Device Performance

Applications in OLEDs reveal critical performance metrics:

Compound External Quantum Efficiency (EQE) Lifetime Improvement Power Efficiency (lm/W) Roll-off at 3000 cd/m² Reference
Target Compound (Analog) +2% (vs. shallow HOMO analog) 5x longer Not provided 7% (relaxed roll-off)
CzFA Not provided Not provided 21.8 (vs. 13.7 for CBP) Not specified
BCFA (Analog in ) Not provided Not provided Not provided Not specified

Key Findings :

  • The target compound’s analog in shows a 2% EQE increase and 5x longer lifetime compared to its shallow-HOMO counterpart, highlighting the impact of electronic structure on device stability.
  • CzFA outperforms traditional host material CBP by 1.6x in power efficiency , demonstrating the superiority of fluorene-carbazole hybrids.

Q & A

Q. Methodological Solutions

  • Optimized coupling conditions : Use Pd-catalyzed Buchwald-Hartwig amination with ligands like XPhos to enhance coupling efficiency .
  • Gradient column chromatography : Employ hexane:ethyl acetate (4:1) for effective separation of unreacted starting materials and byproducts .
  • Monitoring via TLC : Regular Rf value checks (e.g., 0.54 in hexane:ethyl acetate) ensure reaction progress .

How can discrepancies in NMR data for this compound be resolved during structural validation?

Advanced Research Focus
Contradictions in 1H^1H- and 13C^{13}C-NMR spectra (e.g., unexpected splitting or missing peaks) often arise from dynamic effects or impurities.

Q. Methodological Solutions

  • Variable-temperature NMR : Resolve peak broadening caused by rotational restrictions in the biphenyl moiety .
  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous assignments, particularly for overlapping aromatic protons (e.g., δ 7.19–6.95 ppm in DMSO-d6) .
  • Elemental analysis cross-validation : Confirm purity via CHN analysis (e.g., C 91.07%, H 5.45%, N 3.47% vs. theoretical values) .

What crystallographic methods are suitable for analyzing the solid-state conformation of this compound?

Advanced Research Focus
The compound’s extended π-system and steric bulk create challenges in obtaining high-quality single crystals.

Q. Methodological Solutions

  • Slow vapor diffusion : Use hexane/dichloromethane mixtures to grow crystals suitable for X-ray diffraction .
  • Data collection at 100 K : Minimize thermal motion artifacts, achieving a mean C–C bond length accuracy of 0.002 Å .
  • Symmetry and disorder modeling : Apply SHELXL refinement to address positional disorder in flexible alkyl chains (e.g., propyl groups in analogous structures) .

How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

Advanced Research Focus
The compound’s potential as a hole-transport material in OLEDs requires understanding its HOMO/LUMO levels and charge-transfer efficiency.

Q. Methodological Solutions

  • DFT calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals, focusing on conjugation between fluorenyl and biphenyl units .
  • TD-DFT for absorption spectra : Simulate UV-vis transitions (e.g., λmax ~350 nm) and compare with experimental data .
  • Charge mobility simulations : Apply Marcus theory to estimate hopping rates based on crystallographic packing parameters .

What strategies mitigate thermal decomposition during thermal stability assessments?

Basic Research Focus
Thermogravimetric analysis (TGA) often shows decomposition near 300°C due to fluorenyl group instability.

Q. Methodological Solutions

  • DSC under inert atmosphere : Use N2 gas to suppress oxidative degradation during heating cycles (e.g., 185–186°C melting point observed in DTA) .
  • Isothermal annealing : Test stability at 150°C for 24 hours to simulate device operating conditions .

How do substituent variations impact the compound’s photophysical properties?

Advanced Research Focus
Modifying substituents (e.g., replacing methyl with propyl groups) alters conjugation and steric effects.

Q. Methodological Solutions

  • Comparative spectroscopy : Analyze emission λmax shifts in PL spectra (e.g., 20 nm bathochromic shift with electron-donating groups) .
  • X-ray crystallography : Correlate dihedral angles (e.g., C12–C13–C14 = 121.01°) with fluorescence quantum yields .

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